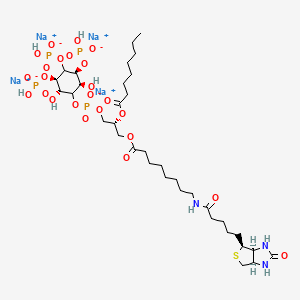

PtdIns-(3,4,5)-P3-biotin (sodium)

Description

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a biotin-conjugated derivative of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical lipid second messenger in cellular signaling. Its molecular formula is C35H61N3Na4O24P4S (CAS: 1415684-80-8), with a molecular weight of 1155.784 and purity >95% . The sodium salt enhances solubility and stability in aqueous solutions, making it ideal for biochemical assays .

Properties

Molecular Formula |

C35H61N3Na4O24P4S |

|---|---|

Molecular Weight |

1155.8 g/mol |

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 |

InChI Key |

IIJJVXPPNNJTJF-NVWQPLNXSA-J |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions using specific kinases. The biotin moiety is then conjugated to the phosphatidylinositol molecule. The reaction conditions often require the presence of ATP and magnesium ions as cofactors for the kinase enzymes .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring that the biotinylated product is suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) undergoes various chemical reactions, including:

Phosphorylation: The addition of phosphate groups to the inositol ring.

Dephosphorylation: Removal of phosphate groups by phosphatases.

Biotinylation: Conjugation of biotin to the phosphatidylinositol molecule.

Common Reagents and Conditions

Phosphorylation: Requires ATP and magnesium ions.

Dephosphorylation: Catalyzed by specific phosphatases.

Biotinylation: Involves biotin-NHS ester in the presence of a suitable buffer.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of phosphatidylinositol and biotinylated phosphatidylinositol .

Scientific Research Applications

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is widely used in scientific research due to its role in cellular signaling. Some key applications include:

Cell Signaling Studies: Used to investigate the role of phosphoinositides in signal transduction pathways.

Membrane Dynamics: Helps in studying the dynamics of cellular membranes and vesicle trafficking.

Protein Interactions: Used in pull-down assays to study protein-lipid interactions.

Cancer Research: Investigates the role of phosphoinositides in cancer cell proliferation and survival.

Mechanism of Action

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) exerts its effects by interacting with specific proteins that contain phosphoinositide-binding domains. These interactions lead to the recruitment and activation of downstream signaling proteins, such as Akt, which play crucial roles in cell survival, proliferation, and metabolism. The biotin moiety allows for easy detection and isolation of the compound in biochemical assays.

Comparison with Similar Compounds

PtdIns-(3,4,5)-P3-Biotin vs. PtdIns(4,5)P2-Biotin

Structural Differences :

Binding Specificity :

- Protein Interactions: PtdIns-(3,4,5)-P3-biotin binds specifically to PH-domain proteins (e.g., PDK1, ARNO) with affinities ranging from 30 nM to 10 μM . PtdIns(4,5)P2-biotin interacts with proteins like DAB2 and apoH, which also bind PtdIns-(3,4,5)-P3 but with lower specificity .

- Enzyme Substrates :

Functional Roles :

Biotinylated vs. Fluorescently Tagged Analogs

PtdIns-(3,4,5)-P3-Fluorescein :

Advantages of Biotinylation :

Soluble vs. Membrane-Bound Analogs

Di-C8-PtdIns(3,4,5)P3 :

Comparison :

- Membrane Integration : Natural PIP3 incorporates into lipid bilayers, while di-C8 and biotinylated analogs are soluble but lack native membrane context .

- Enzyme Kinetics : Soluble analogs may exhibit altered catalytic efficiency compared to membrane-bound PIP3 .

Functional and Mechanistic Comparisons

Interaction with Lipid Phosphatases

- PTEN : Preferentially dephosphorylates PtdIns-(3,4,5)-P3 to PtdIns(4,5)P2, opposing PI3K/Akt signaling .

- SHIP2 : Hydrolyzes PtdIns-(3,4,5)-P3 to PtdIns(3,4)P2, modulating Akt activation in cancer .

- Inhibition by PtdIns(4)P : Competes with PtdIns-(3,4,5)-P3 for phosphatase binding, highlighting substrate specificity .

Role in Cellular Compartmentalization

- Nuclear and Endosomal Pools : PtdIns-(3,4,5)-P3 activates Akt in subcellular compartments (e.g., nuclear envelope, early endosomes), influencing substrate specificity .

- Synergy with Phosphatidylserine (PS) : Membrane recruitment of PKCα-C2 requires PS and PIP3, demonstrating cooperative lipid interactions .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.